molecular formula C22H22O12 B13422609 Rhamnetin 3-galactoside

Rhamnetin 3-galactoside

Cat. No.: B13422609
M. Wt: 478.4 g/mol
InChI Key: PHEWILLIAJUBQE-UVHBULKNSA-N
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Description

Rhamnetin 3-galactoside is a naturally occurring flavonoid glycoside. It is a derivative of rhamnetin, which is an O-methylated flavonol. This compound is found in various plants and fruits and is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rhamnetin 3-galactoside typically involves the glycosylation of rhamnetin. One common method is the reaction of rhamnetin with galactose in the presence of an acid catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 60-80°C .

Industrial Production Methods

Industrial production of this compound can involve the extraction from natural sources such as fruits and vegetables. The extraction process includes solvent extraction, followed by chromatographic separation to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are often used to ensure the purity of the product .

Chemical Reactions Analysis

Types of Reactions

Rhamnetin 3-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.

    Biology: The compound has been shown to exhibit significant antioxidant and anti-inflammatory activities, making it a potential candidate for studying oxidative stress and inflammation-related diseases.

    Medicine: Rhamnetin 3-galactoside has demonstrated anticancer properties in various in vitro and in vivo studies. It is being investigated for its potential use in cancer therapy.

    Industry: The compound is used in the food and cosmetic industries for its antioxidant properties. .

Comparison with Similar Compounds

Rhamnetin 3-galactoside is unique compared to other similar compounds due to its specific glycosylation pattern. Similar compounds include:

Properties

Molecular Formula

C22H22O12

Molecular Weight

478.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O12/c1-31-9-5-12(26)15-13(6-9)32-20(8-2-3-10(24)11(25)4-8)21(17(15)28)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16+,18+,19-,22+/m1/s1

InChI Key

PHEWILLIAJUBQE-UVHBULKNSA-N

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O)O

Origin of Product

United States

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